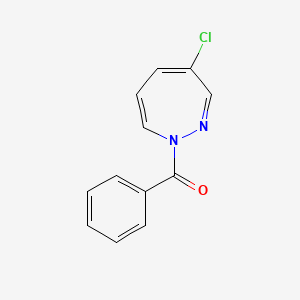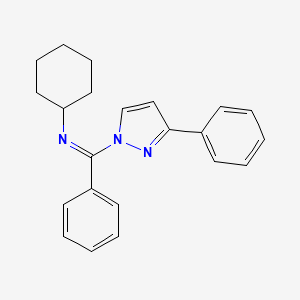
(Z)-N-Cyclohexyl-1-phenyl-1-(3-phenyl-1H-pyrazol-1-yl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-Cyclohexyl-1-phenyl-1-(3-phenyl-1H-pyrazol-1-yl)methanimine is a chemical compound that belongs to the class of azomethines. Azomethines are characterized by the presence of a nitrogen atom double-bonded to a carbon atom, which is also bonded to another nitrogen atom. This compound features a cyclohexyl group, a phenyl group, and a pyrazolyl group, making it a complex and interesting molecule for various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Cyclohexyl-1-phenyl-1-(3-phenyl-1H-pyrazol-1-yl)methanimine typically involves the condensation reaction between an aldehyde and a primary amine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the azomethine bond, and the product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N-Cyclohexyl-1-phenyl-1-(3-phenyl-1H-pyrazol-1-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The phenyl and pyrazolyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
Applications De Recherche Scientifique
(Z)-N-Cyclohexyl-1-phenyl-1-(3-phenyl-1H-pyrazol-1-yl)methanimine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of (Z)-N-Cyclohexyl-1-phenyl-1-(3-phenyl-1H-pyrazol-1-yl)methanimine involves its interaction with specific molecular targets. The azomethine group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenyl and pyrazolyl groups contribute to the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-N-Benzyl-1-phenyl-1-(3-phenyl-1H-pyrazol-1-yl)methanimine: Similar structure but with a benzyl group instead of a cyclohexyl group.
(Z)-N-Cyclohexyl-1-phenyl-1-(3-methyl-1H-pyrazol-1-yl)methanimine: Similar structure but with a methyl group on the pyrazolyl ring.
Uniqueness
(Z)-N-Cyclohexyl-1-phenyl-1-(3-phenyl-1H-pyrazol-1-yl)methanimine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group enhances its hydrophobicity, while the pyrazolyl group contributes to its aromaticity and potential for π-π interactions .
Propriétés
Numéro CAS |
62921-30-6 |
|---|---|
Formule moléculaire |
C22H23N3 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-cyclohexyl-1-phenyl-1-(3-phenylpyrazol-1-yl)methanimine |
InChI |
InChI=1S/C22H23N3/c1-4-10-18(11-5-1)21-16-17-25(24-21)22(19-12-6-2-7-13-19)23-20-14-8-3-9-15-20/h1-2,4-7,10-13,16-17,20H,3,8-9,14-15H2 |
Clé InChI |
VRJHTRAOORTHIS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N=C(C2=CC=CC=C2)N3C=CC(=N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
![4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14499159.png)
![1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene](/img/structure/B14499160.png)
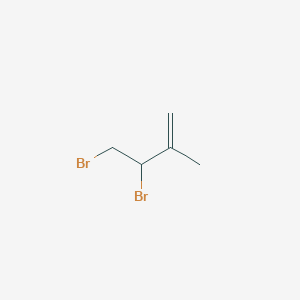
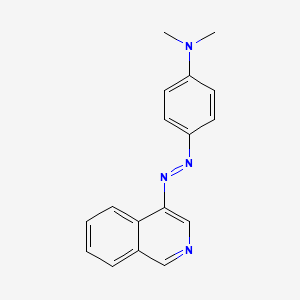
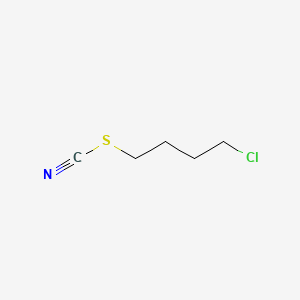

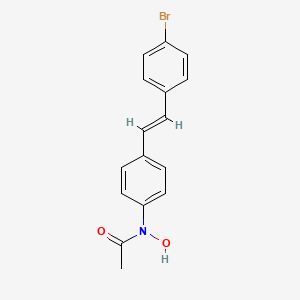

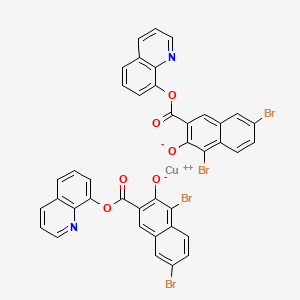

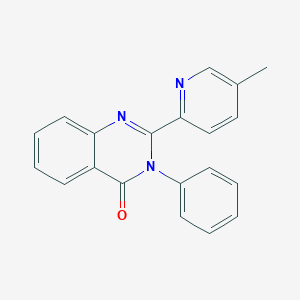
![2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B14499231.png)
